molecular formula C21H15ClN2O3 B13134494 1,4-Diamino-2-(benzyloxy)-6-chloroanthracene-9,10-dione CAS No. 88605-46-3

1,4-Diamino-2-(benzyloxy)-6-chloroanthracene-9,10-dione

Cat. No.: B13134494
CAS No.: 88605-46-3
M. Wt: 378.8 g/mol
InChI Key: AUNJPJSVDLVDHW-UHFFFAOYSA-N
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Description

1,4-Diamino-2-(benzyloxy)-6-chloroanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their unique chemical properties. This particular compound is characterized by the presence of amino, benzyloxy, and chloro substituents on the anthracene-9,10-dione core, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diamino-2-(benzyloxy)-6-chloroanthracene-9,10-dione typically involves multiple steps, starting from readily available anthraquinone derivatives. One common method involves the following steps:

    Nitration: Anthraquinone is nitrated to introduce nitro groups at specific positions.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Chlorination: Chlorine is introduced at the desired position using chlorinating agents like thionyl chloride.

    Benzyloxylation: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-2-(benzyloxy)-6-chloroanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like nitric acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Nitric acid, hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Benzyl alcohol, sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1,4-Diamino-2-(benzyloxy)-6-chloroanthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and coordination polymers.

    Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1,4-Diamino-2-(benzyloxy)-6-chloroanthracene-9,10-dione involves its interaction with biological molecules such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription. This property makes it a potential candidate for anticancer and antimicrobial therapies. The molecular targets and pathways involved include DNA intercalation and inhibition of topoisomerase enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Diamino-2,3-dichloroanthraquinone
  • 1,4-Diamino-2,5-dihydroxyanthraquinone
  • 1,4-Diamino-2,3-dicyanoanthraquinone

Uniqueness

1,4-Diamino-2-(benzyloxy)-6-chloroanthracene-9,10-dione is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties such as increased solubility and potential for further functionalization. The chloro substituent also enhances its reactivity, making it a versatile intermediate for various chemical syntheses.

Properties

CAS No.

88605-46-3

Molecular Formula

C21H15ClN2O3

Molecular Weight

378.8 g/mol

IUPAC Name

1,4-diamino-6-chloro-2-phenylmethoxyanthracene-9,10-dione

InChI

InChI=1S/C21H15ClN2O3/c22-12-6-7-13-14(8-12)21(26)17-15(23)9-16(19(24)18(17)20(13)25)27-10-11-4-2-1-3-5-11/h1-9H,10,23-24H2

InChI Key

AUNJPJSVDLVDHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=CC(=C4)Cl)N

Origin of Product

United States

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